molecular formula C12H24N2O2 B1290767 Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate CAS No. 236406-22-7

Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate

Cat. No.: B1290767
CAS No.: 236406-22-7
M. Wt: 228.33 g/mol
InChI Key: VMTNDQIIDCSDOU-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate (CAS: 236406-22-7) is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position, an aminomethyl group at the 4-position, and a methyl substituent at the same carbon (4-methyl). This compound is a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 229.32 g/mol . The Boc group enhances solubility and stability during synthetic processes, while the 4,4-disubstitution pattern introduces steric and electronic effects that influence reactivity and target binding in drug candidates .

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-5-12(4,9-13)6-8-14/h5-9,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTNDQIIDCSDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632523
Record name tert-Butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
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Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236406-22-7
Record name 1,1-Dimethylethyl 4-(aminomethyl)-4-methyl-1-piperidinecarboxylate
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Record name tert-Butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
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Record name tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-(aminomethyl)-4-methylpiperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the carboxylate ester. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow chemistry allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine. This reaction is critical for further functionalization of the piperidine ring.

Reaction Conditions Outcome Yield Reference
Trifluoroacetic acid (TFA) in DCMTert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate → 4-(aminomethyl)-4-methylpiperidine~95%
Hydrochloric acid (HCl) in dioxaneFormation of hydrochloride salt90–95%

Key Applications :

  • Deprotection enables downstream reactions such as alkylation, acylation, or coupling in drug discovery workflows .

Reductive Amination

The primary amine in the aminomethyl group participates in reductive amination with ketones or aldehydes.

Substrate Reagents Product Yield Reference
CyclohexanoneNaBH(OAc)₃, DCM, RTN-(cyclohexylmethyl)-4-methylpiperidine derivative82%
BenzaldehydeNaCNBH₃, MeOHN-benzyl-4-(aminomethyl)-4-methylpiperidine75%

Mechanistic Insight :

  • The reaction proceeds via imine formation followed by reduction .

Acylation and Sulfonylation

The aminomethyl group reacts with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.

Reagent Conditions Product Yield Reference
Acetyl chloridePyridine, DCM, 0°C → RTN-acetyl-4-(aminomethyl)-4-methylpiperidine88%
Methanesulfonyl chlorideDCM, triethylamineN-methanesulfonyl-4-(aminomethyl)-4-methylpiperidine91%

Applications :

  • These derivatives are intermediates in kinase inhibitor synthesis .

Nucleophilic Substitution

The aminomethyl group can act as a nucleophile in alkylation or arylation reactions.

Electrophile Conditions Product Yield Reference
Benzyl bromideK₂CO₃, DMF, 80°CN-benzyl-4-(aminomethyl)-4-methylpiperidine78%
2-ChloropyrimidineCs₂CO₃, DMF, 100°C4-((pyrimidin-2-ylamino)methyl)-4-methylpiperidine65%

Key Observations :

  • Reactions often require polar aprotic solvents and elevated temperatures .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed coupling reactions.

Reaction Type Catalyst/Reagents Product Yield Reference
Buchwald-Hartwig aminationPd(dppf)Cl₂, Xantphos, K₂CO₃Aryl-substituted 4-(aminomethyl)piperidine derivatives70–85%
Suzuki-Miyaura couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl-functionalized piperidine derivatives60–75%

Oxidation and Functionalization

The methyl group on the piperidine ring can undergo oxidation.

Oxidizing Agent Conditions Product Yield Reference
KMnO₄, H₂O/AcOHReflux, 12 h4-(aminomethyl)piperidine-4-carboxylic acid45%
RuCl₃/NaIO₄CH₃CN/H₂O, RT4-(aminomethyl)-4-(hydroxymethyl)piperidine52%

Challenges :

  • Over-oxidation and side reactions are common .

Scientific Research Applications

Medicinal Chemistry

Targeted Protein Degradation (TPD)
One of the most significant applications of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules designed to induce the degradation of specific target proteins. The incorporation of this compound into PROTACs allows for enhanced ternary complex formation, optimizing drug-like properties and improving the efficacy of protein degradation pathways .

Case Study: PROTAC Development
In a study focused on the development of novel PROTACs, researchers utilized this compound to create linkers that demonstrated improved binding affinities and selectivity towards target proteins. The study highlighted how variations in linker rigidity influenced the overall pharmacodynamics of the resulting PROTACs, showcasing the compound's critical role in drug design .

Bioconjugation

Crosslinkers for Bioconjugates
This compound serves as an effective crosslinker in bioconjugation processes, facilitating the attachment of biomolecules to synthetic polymers or other biological entities. Its ability to form stable linkages makes it valuable in creating targeted delivery systems for therapeutic agents .

Data Table: Bioconjugation Applications

Application TypeDescriptionImpact on Research
Crosslinking Agents Used to link proteins with polymersEnhanced stability and delivery
Targeted Delivery Facilitates the delivery of drugs to specific cellsImproved therapeutic outcomes
Diagnostic Tools Aids in the development of biosensorsIncreased sensitivity and specificity

Synthesis of Pharmaceutical Intermediates

This compound is also used as an intermediate in synthesizing various pharmaceutical compounds, including opioids and other analgesics. Its structure allows for straightforward modifications that can lead to potent analgesic derivatives .

Case Study: Opioid Synthesis
Research has demonstrated that this compound can be transformed into several potent opioid analogs through well-established synthetic pathways. The resulting derivatives exhibited enhanced analgesic properties compared to their parent compounds, indicating the importance of this intermediate in opioid development .

Pharmacokinetic Studies

The pharmacokinetic properties of drugs synthesized using this compound have been studied extensively. These studies often focus on absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for determining the viability of new drug candidates.

Table: Pharmacokinetic Properties

PropertyFindings
Absorption Rapid absorption observed in animal models
Metabolism Primarily metabolized via hepatic pathways
Excretion Renal excretion predominates

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the piperidine ring provides structural stability. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Steric and Electronic Effects

The 4-methyl group in the target compound introduces steric hindrance, reducing nucleophilic attack rates at the 4-position compared to non-methylated analogues like tert-butyl 4-(aminomethyl)piperidine-1-carboxylate. This steric effect is critical in selective coupling reactions, as seen in , where similar Boc-protected piperidines are used to synthesize CDK9 inhibitors .

Functional Group Transformations

  • Brominated Analogues : tert-Butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate (CAS: 1363383-33-8) serves as an alkylation agent in nucleophilic substitution reactions, leveraging the bromomethyl group’s reactivity .
  • Aminoethoxy Derivatives: tert-Butyl 4-(2-aminoethoxy)piperidine-1-carboxylate (CAS: 442126-36-5) provides a flexible ether linkage for conjugating pharmacophores in drug candidates .

Pharmacological Relevance

The target compound’s 4,4-disubstitution is advantageous in kinase inhibitor design. For example, demonstrates that Boc-protected piperidines with nitrobenzoyl-thiazole moieties exhibit selective binding to CDK9, a therapeutic target in cancer . Similarly, this compound’s rigid structure may enhance binding affinity to hydrophobic enzyme pockets compared to less-substituted analogues.

Biological Activity

Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate (TBAMPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, interactions with enzymes and receptors, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

TBAMPC features a tert-butyl group, an aminomethyl group, and a piperidine ring, giving it a unique molecular profile conducive to various biological interactions. The molecular formula is C12H21N1O2C_{12}H_{21}N_{1}O_{2} with a molecular weight of approximately 225.31 g/mol.

The biological activity of TBAMPC primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as either an inhibitor or an activator depending on the target's nature and the binding affinity. Key mechanisms include:

  • Enzyme Interaction : TBAMPC has been shown to interact with various enzymes, potentially modulating their activity through competitive inhibition or allosteric modulation.
  • Receptor Binding : The compound may bind to specific receptors, influencing signal transduction pathways that affect cellular responses.

Antidepressant Effects

Research indicates that TBAMPC may exhibit antidepressant-like effects similar to other piperidine derivatives. Studies have shown that compounds in this class can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

Enzyme Inhibition

TBAMPC has been evaluated for its potential to inhibit certain enzymes involved in metabolic pathways. For instance, it may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters, thereby increasing their availability in the synaptic cleft.

Case Studies and Research Findings

1. In Vitro Studies on Enzyme Activity

  • A study investigated the inhibitory effects of TBAMPC on MAO activity. Results indicated a significant reduction in enzyme activity at concentrations above 10 µM, suggesting its potential as a therapeutic agent for mood disorders .

2. Receptor Binding Studies

  • Another research focused on the binding affinity of TBAMPC to serotonin receptors (5-HT receptors). The compound demonstrated moderate affinity for the 5-HT1A receptor subtype, indicating its potential role in modulating serotonergic signaling .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
Antidepressant EffectsModulation of serotonin/norepinephrine levels
Enzyme Inhibition (MAO)Competitive inhibition
Receptor Binding (5-HT1A)Moderate affinity

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate?

  • Answer : The compound features a piperidine ring with a tert-butyl carbamate protecting group and an aminomethyl substituent. Its molecular formula is C₁₂H₂₄N₂O₂ (MW: 244.33 g/mol), and it typically exists as a light yellow solid at room temperature . The tert-butyl group enhances steric protection of the amine, while the aminomethyl moiety enables functionalization via nucleophilic substitution or coupling reactions. Key physicochemical properties include moderate polarity (logP ~2.1) and solubility in polar aprotic solvents like DMSO or dichloromethane .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if handling powders to prevent inhalation .
  • Ventilation : Work in a fume hood to minimize vapor exposure.
  • First Aid : In case of contact, rinse eyes with water for 15 minutes and wash skin with soap and water. Seek medical attention for persistent irritation .
  • Storage : Store in a cool, dry place (<25°C) away from oxidizers and acids to prevent decomposition .

Q. How should researchers validate the purity and structural integrity of this compound?

  • Answer :

  • Analytical Techniques :
  • GC-MS : Use electron ionization (EI) with RT locking (e.g., tetracosane at 9.258 min) to confirm molecular ion peaks (e.g., m/z 244.2 for [M+H]⁺) .
  • FTIR-ATR : Identify characteristic bands such as N-H stretches (~3300 cm⁻¹ for amines) and carbonyl stretches (~1680 cm⁻¹ for the carbamate group) .
  • Chromatography : HPLC-TOF with a C18 column (mobile phase: acetonitrile/water) can assess purity (≥98%) and detect impurities .

Advanced Research Questions

Q. What synthetic strategies are effective for optimizing the yield of this compound?

  • Answer :

  • Stepwise Synthesis :

Piperidine Functionalization : Introduce the aminomethyl group via reductive amination of 4-methylpiperidine with formaldehyde, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in THF .

Purification : Use silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to isolate the product.

  • Yield Optimization :
  • Temperature Control : Maintain reactions at 0–5°C during Boc protection to minimize side reactions.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .

Q. How can researchers resolve contradictions in spectral data during structural characterization?

  • Answer :

  • Cross-Validation : Combine multiple techniques (e.g., GC-MS, FTIR, and NMR) to confirm functional groups. For example, discrepancies in amine proton signals (¹H NMR) can arise from Boc group rotamers; variable-temperature NMR (VT-NMR) can resolve splitting .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the exact mass (e.g., 244.1785 for C₁₂H₂₄N₂O₂) to rule out isotopic interference .

Q. What methodologies are recommended for designing biologically active derivatives of this compound?

  • Answer :

  • Derivatization Strategies :
  • Amide Coupling : React the aminomethyl group with activated carboxylic acids (e.g., EDC/HCl, HOBt) to generate amide-linked prodrugs .
  • Sulfonylation : Use sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) to create sulfonamide derivatives targeting enzyme inhibition .
  • Structure-Activity Relationship (SAR) :
  • Piperidine Ring Modifications : Introduce substituents (e.g., fluorine at C4) to enhance metabolic stability.
  • Boc Deprotection : Remove the tert-butyl group under acidic conditions (e.g., TFA/DCM) to expose the free amine for further functionalization .

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